Phenylpropargyl aldehyde diethyl acetal

Catalog No.
S1893455
CAS No.
6142-95-6
M.F
C13H16O2
M. Wt
204.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylpropargyl aldehyde diethyl acetal

CAS Number

6142-95-6

Product Name

Phenylpropargyl aldehyde diethyl acetal

IUPAC Name

3,3-diethoxyprop-1-ynylbenzene

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

InChI

InChI=1S/C13H16O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-9,13H,3-4H2,1-2H3

InChI Key

DTEGZYXCDQFSBZ-UHFFFAOYSA-N

SMILES

CCOC(C#CC1=CC=CC=C1)OCC

Canonical SMILES

CCOC(C#CC1=CC=CC=C1)OCC

The exact mass of the compound Phenylpropargyl aldehyde diethyl acetal is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenylpropargyl aldehyde diethyl acetal (CAS 6142-95-6) is a bifunctional organic intermediate featuring a terminal phenyl-substituted alkyne and a diethyl acetal-protected aldehyde group. This structure provides two distinct reactive sites: the alkyne for coupling and addition reactions, and a latent aldehyde that can be unmasked via hydrolysis under acidic conditions. The acetal functionality imparts significantly greater stability compared to the free aldehyde, preventing unwanted side reactions and enabling complex, multi-step synthetic sequences where the aldehyde is revealed at a later, strategic stage.

Direct substitution with the unprotected precursor, phenylpropargyl aldehyde, is often impractical for syntheses involving nucleophilic reagents, strong bases, or many transition-metal catalysts. The free aldehyde is highly susceptible to undesired reactions such as aldol condensation, polymerization, or direct reaction with organometallics, leading to significantly lower yields and complex purification challenges. Using Phenylpropargyl aldehyde diethyl acetal circumvents these issues by masking the aldehyde's reactivity. This chemical stability ensures that transformations at the alkyne terminus can proceed cleanly without interference from the aldehyde, making the acetal a more reliable and process-compatible choice for multi-step synthesis.

Process Compatibility: Enables Sequential Reactions Incompatible with Free Aldehydes

The primary value of the diethyl acetal is its function as a robust protecting group, stable to a wide range of reaction conditions that would be destructive to a free aldehyde. Acetals are stable under basic, neutral, and nucleophilic conditions, including exposure to Grignard reagents, organolithiums, and metal hydrides like LiAlH4. In contrast, the unprotected phenylpropargyl aldehyde would readily react with such reagents at the carbonyl group, preventing selective reaction at the alkyne. For example, while LiAlH4 reduces α,β-unsaturated aldehydes at both the double bond and the carbonyl, the acetal allows for selective reactions elsewhere in the molecule before a final, clean deprotection to reveal the aldehyde.

Evidence DimensionChemical Compatibility
Target Compound DataStable to strong bases, nucleophiles (e.g., Grignard reagents, LiAlH4), and many catalytic systems.
Comparator Or BaselinePhenylpropargyl aldehyde (unprotected): Reacts readily with strong bases and nucleophiles, leading to side products or decomposition.
Quantified DifferenceQualitative but absolute: enables entire classes of reactions that are incompatible with the free aldehyde.
ConditionsStandard organic synthesis conditions involving strong bases or nucleophiles.

This stability is critical for procurement in multi-step syntheses, ensuring higher yields and process reliability by preventing unwanted side reactions.

Precursor Suitability: Facilitates High-Yield Synthesis of Fused Pyrimidine Heterocycles

Propargyl aldehyde acetals are established precursors for constructing pyrimidine rings, which are core structures in many pharmaceuticals. The synthesis often involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine or urea derivative. Using the acetal-protected compound allows the initial reaction steps, such as coupling or modification at the alkyne, to proceed without interference. The aldehyde can then be deprotected in situ or in a subsequent step to facilitate the final cyclization to form the pyrimidine ring. Attempting the same synthesis with the unprotected aldehyde would risk premature and uncontrolled condensation reactions, reducing the yield and purity of the desired heterocyclic product.

Evidence DimensionSynthetic Utility in Heterocycle Formation
Target Compound DataServes as a stable 3-carbon building block for controlled, sequential pyrimidine synthesis.
Comparator Or BaselinePhenylpropargyl aldehyde (unprotected): Prone to premature, non-selective condensation under typical pyrimidine synthesis conditions.
Quantified DifferenceEnables a controlled reaction pathway that is often low-yielding or fails with the corresponding free aldehyde.
ConditionsCondensation reactions with N-C-N fragments (e.g., amidines, ureas) for pyrimidine ring formation.

For researchers in medicinal and materials chemistry, procuring the acetal form is essential for the reliable and high-yield synthesis of specific, high-value pyrimidine derivatives.

Multi-Step Synthesis of Complex Natural Products and Pharmaceutical Intermediates

This compound is the right choice when a synthetic route requires modification of the alkyne (e.g., via Sonogashira coupling, click chemistry, or reduction) in the presence of base- or nucleophile-sensitive functional groups. The acetal protects the aldehyde through these steps, allowing for its clean regeneration via acid hydrolysis only when needed for subsequent transformations.

Controlled Synthesis of Substituted Pyrimidines and Other Heterocycles

In the synthesis of specifically substituted pyrimidines, pyridines, or isoxazoles, this acetal serves as a key 3-carbon synthon. Its stability allows for precise, stepwise construction of the heterocyclic core, a level of control that is difficult to achieve with the more reactive, unprotected aldehyde, thereby improving final product yield and purity.

XLogP3

2.7

Other CAS

6142-95-6

Dates

Last modified: 08-16-2023

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